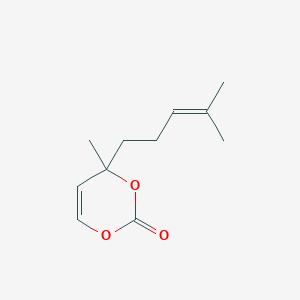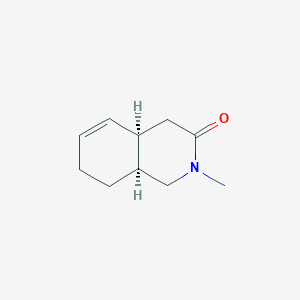
(4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique hexahydroisoquinoline structure, which includes multiple chiral centers, making it an interesting subject for stereochemical studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the isoquinoline ring system. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
(4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (4aR,8aS)-octahydro-4a(2H)-quinolinylacetate
- (4aR,8aS)-Octahydro-2H-thiochromene
- (4aR,8aS)-4-Methyl-2,7-dioxo-4a,7,8,8a-tetrahydro-2H-chromen-8-yl acetate
Uniqueness
(4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one is unique due to its specific stereochemistry and the presence of multiple chiral centers. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems. Its structural complexity also allows for the exploration of diverse chemical modifications and functionalizations.
Propriétés
Numéro CAS |
87463-35-2 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(4aR,8aS)-2-methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3-one |
InChI |
InChI=1S/C10H15NO/c1-11-7-9-5-3-2-4-8(9)6-10(11)12/h2,4,8-9H,3,5-7H2,1H3/t8-,9+/m0/s1 |
Clé InChI |
URKADMJRDKYBIY-DTWKUNHWSA-N |
SMILES isomérique |
CN1C[C@H]2CCC=C[C@H]2CC1=O |
SMILES canonique |
CN1CC2CCC=CC2CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


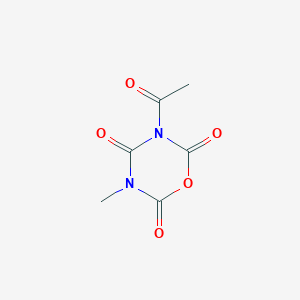

![Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate](/img/structure/B14399960.png)
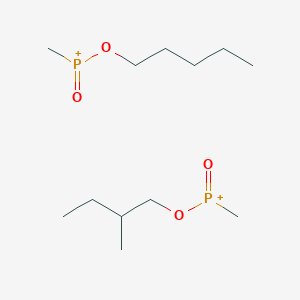

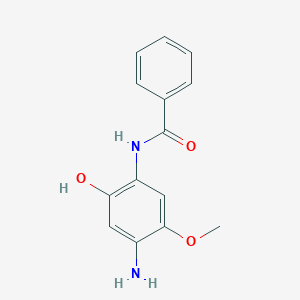
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)
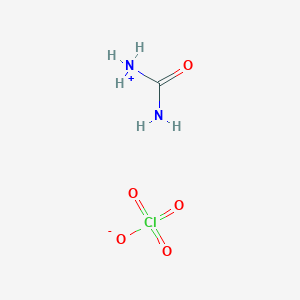
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
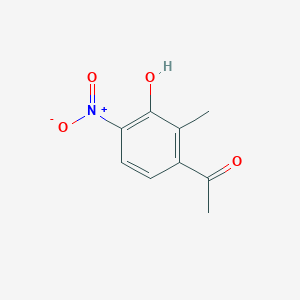
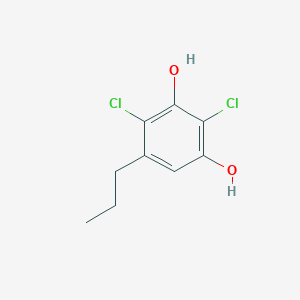
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
